molecular formula C9H7ClO2 B2394801 4-Chlorocubane-1-carboxylic acid CAS No. 127839-23-0

4-Chlorocubane-1-carboxylic acid

Cat. No.: B2394801
CAS No.: 127839-23-0
M. Wt: 182.6
InChI Key: QOGGYQLCQAJNEP-PGOMJQCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The compound has the molecular formula C₉H₇ClO₂ and a molecular weight of 182.01 g/mol Its structure consists of a cubane core with a chlorine atom and a carboxylic acid group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorocubane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of cubane-1-carboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom into the cubane structure .

Another method involves the use of Grignard reagents. In this approach, a cubane derivative is reacted with a Grignard reagent, followed by carboxylation with carbon dioxide (CO₂) to form the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorocubane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorocubane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorocubane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The rigid cubane structure allows for precise interactions with these targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Cubane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Bromocubane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    4-Iodocubane-1-carboxylic acid:

Uniqueness

4-Chlorocubane-1-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions.

Properties

IUPAC Name

4-chlorocubane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGGYQLCQAJNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.